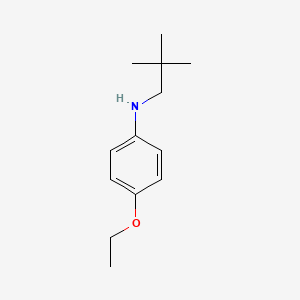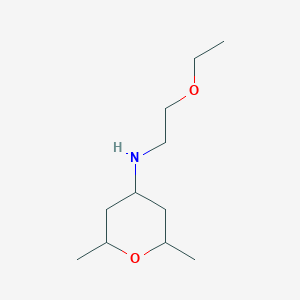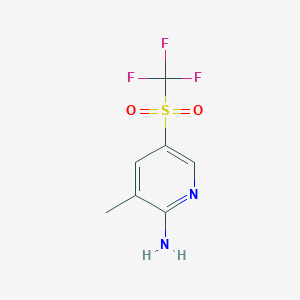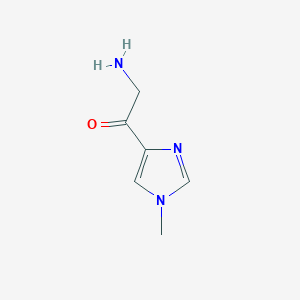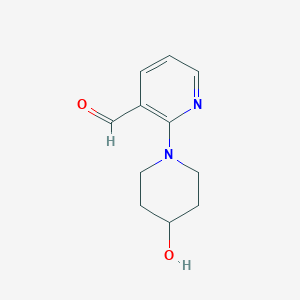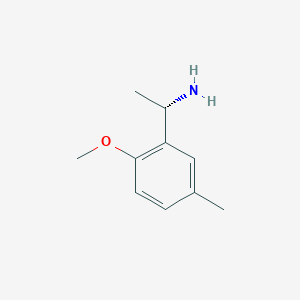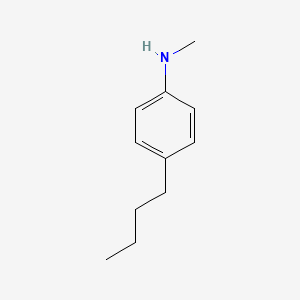
4-butyl-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N-methylaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a butyl group attached to the fourth carbon of the benzene ring and a methyl group attached to the nitrogen atom of the aniline structure. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-methylaniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the methylation of anilines with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as the base . Another method involves the use of solvent-free ball milling conditions for the N-methylation of secondary amines, which has been shown to be efficient and environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation processes using similar catalytic systems or mechanochemical methods. These methods are optimized for high yield and efficiency, ensuring the compound is produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
4-butyl-N-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
科学研究应用
4-butyl-N-methylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound may be used in biological studies to investigate its effects on different biological systems.
Medicine: Research into its potential medicinal properties and applications in drug development is ongoing.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 4-butyl-N-methylaniline involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal research, it may interact with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact mechanisms involved.
相似化合物的比较
Similar Compounds
Similar compounds to 4-butyl-N-methylaniline include other aniline derivatives such as N-methylaniline, dimethylaniline, and toluidines . These compounds share structural similarities but differ in the specific substituents attached to the benzene ring or the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both a butyl group and a methyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where these properties are desired.
属性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC 名称 |
4-butyl-N-methylaniline |
InChI |
InChI=1S/C11H17N/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9,12H,3-5H2,1-2H3 |
InChI 键 |
HGQUVYMHEGKTRL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



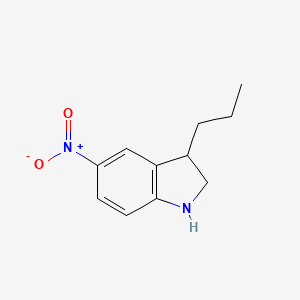

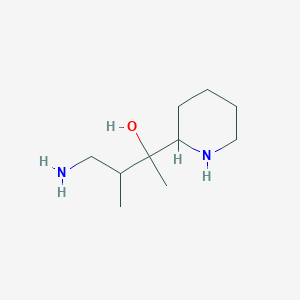
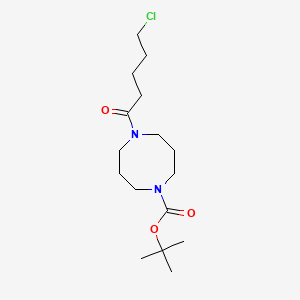
![Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13224914.png)
